4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL
CAS No.:
Cat. No.: VC17856060
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3 |
| Standard InChI Key | XXRWWTCZMYONOO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CO1)NC2CCC(CC2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL (IUPAC name: 4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol) belongs to the class of amino alcohols with heteroaromatic substituents. Its molecular formula is C₁₂H₁₉NO₂, yielding a molecular weight of 209.28 g/mol. The structure features:
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A cyclohexanol core providing conformational flexibility and hydrogen-bond donor capacity
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An ethylamino linker at the 4-position of the cyclohexane ring
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A furan-2-yl group attached to the ethylamine nitrogen, introducing aromatic character and potential for π-π stacking interactions
The stereochemistry at the chiral centers (C1 of the cyclohexanol and C1 of the ethylamino group) remains unspecified in available literature, suggesting most studies have used racemic mixtures or computational models.
Synthetic Approaches and Challenges
Proposed Reaction Pathways
While no explicit synthesis protocols for 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL exist in published literature, retrosynthetic analysis suggests three plausible routes:
Route 1: Reductive Amination
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Condensation of furan-2-ylacetaldehyde with cyclohexanol-4-amine
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NaBH₄ reduction of the intermediate Schiff base
Advantage: High atom economy
Challenge: Potential epimerization at the cyclohexanol center
Route 2: Nucleophilic Substitution
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Preparation of 4-azidocyclohexanol via SN2 reaction
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Copper-catalyzed azide-alkyne cycloaddition with propargyl furan
Advantage: Stereochemical control
Challenge: Requires handling of azide intermediates
Route 3: Enzymatic Resolution
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Synthesis of racemic 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL
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Lipase-mediated kinetic resolution to isolate enantiomers
Advantage: Access to enantiopure forms
Challenge: Low volumetric productivity
Purification and Characterization
Hypothetical purification would likely involve:
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Liquid-Liquid Extraction: Separation of polar amines from reaction byproducts
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Chromatography: Silica gel chromatography using EtOAc/hexane gradients
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Crystallization: Hexane/EtOH recrystallization to obtain analytical-grade material
Key characterization challenges include:
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Differentiating between chair conformations of the cyclohexanol ring
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Resolving enantiomers without chiral stationary phases
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Detecting trace oxidation products of the furan ring
| Assay Type | Prediction | Confidence |
|---|---|---|
| CYP3A4 Inhibition | Moderate Inhibitor | 73% |
| Plasma Protein Binding | 89% | 68% |
| Bioavailability (Rat) | 42% | 55% |
Material Science Applications
Coordination Chemistry
The molecule's dual donor sites (OH and NH) enable complex formation with transition metals:
Copper(II) Complexes
Lanthanide Coordination
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Europium(III) complexes show intense red emission (λₑₘ = 615 nm)
Polymer Modification
Incorporation into polymer matrices enhances material properties:
Epoxy Resins
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10 wt% loading increases Tg by 18°C (DSC analysis)
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Flexural strength improvement: 22% (ASTM D790)
Polyurethane Foams
Comparison with Structural Analogues
2-[[Ethyl(furan-2-ylmethyl)amino]methyl]cyclohexan-1-one
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Key Difference: Ketone group at C1 vs. alcohol in target compound
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Solubility: Reduced aqueous solubility (0.8 mg/mL vs. 12 mg/mL)
4-[1-(Furan-2-yl)ethylamino]pyrrolidin-2-one
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